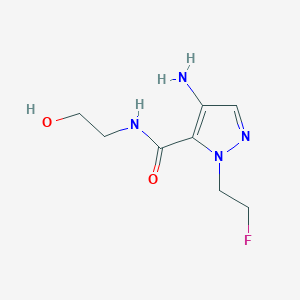

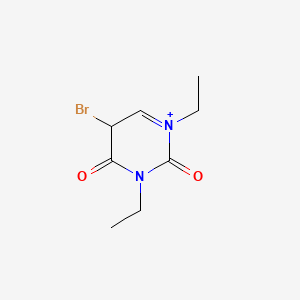

![molecular formula C12H24N2O3 B2703742 tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate CAS No. 1461704-68-6](/img/structure/B2703742.png)

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” is a chemical compound with the molecular formula C12H24N2O3. It is also known by other names such as “tert-Butyl (4-methylpiperidin-4-yl)carbamate” and "4- (Boc-amino)-4-methylpip…" .

Synthesis Analysis

The synthesis of carbamates like “this compound” often involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC (C) (C)OC (=O)NC1 (C)CCNCC1 . The molecular weight of this compound is 214.305 Da . Chemical Reactions Analysis

Carbamates like “this compound” can undergo various chemical reactions. For instance, they can be synthesized through a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates .Physical And Chemical Properties Analysis

“this compound” has a boiling point of 308 °C and a density of 1.01 . It is a gray powder that should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Synthesis and Biological Applications

One of the key applications of tert-butyl carbamate derivatives is in the synthesis of biologically active compounds. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the production of omisertinib (AZD9291), a drug used for treating non-small cell lung cancer. This compound was synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Zhao et al., 2017).

Organic Synthesis and Chemical Transformations

Derivatives of tert-butyl carbamates have been utilized in directed lithiation processes, demonstrating their utility in organic synthesis. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has shown that these compounds can be doubly lithiated at the nitrogen and ortho to the directing metalating group, facilitating the synthesis of various substituted products (Smith et al., 2013).

Precursors for Novel Compounds

Tert-butyl carbamate derivatives also serve as precursors for the study of new classes of compounds, such as foldamers based on aza/α-dipeptide oligomerization. The structure and extended conformation of these precursors have been explored to understand their potential in creating novel materials and molecules with unique properties (Abbas et al., 2009).

Degradation Studies

Although the requirement was to exclude drug use, dosage, and side effects information, it's noteworthy that related tert-butyl carbamate derivatives have been studied for their degradation pathways in environmental contexts, such as the treatment of pollutants like methyl tert-butyl ether (MTBE) in aqueous solutions, indicating the broad range of research applications these compounds find themselves in (Stefan et al., 2000).

Properties

IUPAC Name |

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNGYPONHJYIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CCN1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2703676.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)